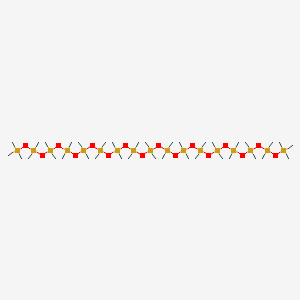
Heptadecasiloxane, hexatriacontamethyl-
Description
Heptadecasiloxane, hexatriacontamethyl- is a linear organosiloxane compound characterized by a backbone of 17 silicon-oxygen (Si-O) units, with 36 methyl groups attached to the silicon atoms. This structure places it within the broader class of polydimethylsiloxanes (PDMS), which are widely utilized in industrial and consumer applications due to their thermal stability, low surface tension, and chemical inertness.
The compound’s nomenclature reflects its molecular architecture: "heptadeca-" denotes 17 siloxane units, and "hexatriacontamethyl-" indicates 36 methyl substituents. Such high methyl substitution typically enhances hydrophobicity and reduces intermolecular forces, leading to low viscosity and high lubricity compared to shorter-chain siloxanes .
Properties
CAS No. |
18844-04-7 |
|---|---|
Molecular Formula |
C36H108O16Si17 |
Molecular Weight |
1274.7 g/mol |
IUPAC Name |
bis[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C36H108O16Si17/c1-53(2,3)37-55(7,8)39-57(11,12)41-59(15,16)43-61(19,20)45-63(23,24)47-65(27,28)49-67(31,32)51-69(35,36)52-68(33,34)50-66(29,30)48-64(25,26)46-62(21,22)44-60(17,18)42-58(13,14)40-56(9,10)38-54(4,5)6/h1-36H3 |
InChI Key |
XNRQVFREEZYIKH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Other CAS No. |
18844-04-7 |
Synonyms |
HEXATRIACONTAMETHYLHEPTADECASILOXANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Molecular and Physical Properties of Selected Siloxanes
| Compound | Siloxane Units | Methyl Groups | Molecular Weight (g/mol) | Viscosity (mPa·s) | Boiling Point (°C) |
|---|---|---|---|---|---|
| Hexamethyldisiloxane | 2 | 6 | 162.38 | 0.65 | 100–101 |
| Tetradecamethylheptasiloxane | 7 | 14 | ~520 (estimated) | ~10 (estimated) | >250 |
| Heptadecasiloxane, hexatriacontamethyl- | 17 | 36 | ~1,300 (estimated) | >100 (estimated) | >350 |
Table 2: Environmental and Regulatory Profiles
| Compound | Environmental Persistence | Regulatory Status (REACH) |
|---|---|---|
| D4 (Octamethylcyclotetrasiloxane) | High | Restricted due to bioaccumulation |
| HMDS | Low | Unrestricted |
| Heptadecasiloxane | Moderate (estimated) | Not classified; limited data |
Research Findings and Gaps
- Thermal Stability : Longer-chain siloxanes like heptadecasiloxane exhibit superior thermal resistance, making them candidates for high-temperature lubricants .
- Toxicity: Limited ecotoxicological data exist for high-molecular-weight siloxanes, though their large size suggests low bioavailability compared to cyclic analogs like D4 .
- Synthesis Challenges: Production of ultra-long-chain siloxanes requires precise stoichiometric control, as noted in PDMS manufacturing literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


